molecular formula C9H16N4O2S B2568039 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1005631-50-4

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B2568039
CAS No.: 1005631-50-4
M. Wt: 244.31
InChI Key: HCICFZBWRWSHEU-UHFFFAOYSA-N
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Description

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.32 g/mol This compound features a piperazine ring substituted with a sulfonyl group attached to a 1,5-dimethyl-1H-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to various biological effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-[(1H-pyrazol-4-yl)sulfonyl]piperazine: Lacks the dimethyl substitution on the pyrazole ring.

    1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: Has a different substitution pattern on the pyrazole ring.

    1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-8-9(7-11-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCICFZBWRWSHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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